molecular formula C17H21NO3S B2486671 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309592-19-4

2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2486671
CAS No.: 2309592-19-4
M. Wt: 319.42
InChI Key: OYKJMBLNVPGQSO-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide, also known as TCB-2, is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the well-known hallucinogenic drug, mescaline. TCB-2 has been found to possess significant affinity for the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, perception, and cognition.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have developed synthetic routes and evaluated the antimicrobial properties of compounds with structural similarities to 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) synthesized a series of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides through a multi-step process. These compounds were characterized and subjected to biological evaluation and molecular docking studies, highlighting their potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystal Structure Analysis

The crystal structure of compounds bearing structural motifs similar to the target compound has been elucidated to understand their molecular arrangement and potential interactions. P. Sharma et al. (2016) reported on the crystal structure of a thiophene derivative, providing insights into its stabilization by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions (Sharma et al., 2016).

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(2,12-8-9-22-10-12)11-18-16(19)13-6-5-7-14(20-3)15(13)21-4/h5-10H,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKJMBLNVPGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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